molecular formula C24H41CaO3S+ B12706132 Calcium octadecylbenzenesulphonate CAS No. 36250-83-6

Calcium octadecylbenzenesulphonate

Cat. No.: B12706132
CAS No.: 36250-83-6
M. Wt: 449.7 g/mol
InChI Key: PILSFGHZZRRCMA-UHFFFAOYSA-M
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Description

Calcium octadecylbenzenesulphonate (CAS: 36250-83-6) is a calcium salt of octadecylbenzenesulphonic acid, characterized by an 18-carbon alkyl chain (octadecyl) attached to a benzene ring and a sulfonate group. Its molecular formula is reported as $ \text{C}{24}\text{H}{42}\text{O}3\text{S} \cdot \frac{1}{2}\text{Ca} $, though structural analysis suggests a more plausible formula of $ \text{C}{48}\text{H}{74}\text{CaO}6\text{S}_2 $ for the 2:1 calcium-sulfonate complex . This compound is lipophilic, making it suitable for applications requiring oil solubility, such as pesticide emulsifiers, lubricant additives, or specialty surfactants. Production typically involves neutralizing octadecylbenzenesulphonic acid with calcium hydroxide .

Properties

CAS No.

36250-83-6

Molecular Formula

C24H41CaO3S+

Molecular Weight

449.7 g/mol

IUPAC Name

calcium;2-octadecylbenzenesulfonate

InChI

InChI=1S/C24H42O3S.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27;/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27);/q;+2/p-1

InChI Key

PILSFGHZZRRCMA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium octadecylbenzenesulphonate typically involves the neutralization of octadecylbenzenesulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where the sulfonic acid reacts with the calcium source to form the calcium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure complete neutralization and precipitation of the calcium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of octadecylbenzenesulfonic acid to a reactor containing a calcium source, such as calcium hydroxide, under controlled conditions. The mixture is stirred and heated to facilitate the reaction. The resulting product is then filtered, washed, and dried to obtain the final this compound powder.

Chemical Reactions Analysis

Types of Reactions

Calcium octadecylbenzenesulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its ionic nature.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles that can replace the sulfonate group. Common reagents include alkyl halides and other electrophiles.

    Acid-Base Reactions: The compound can react with strong acids or bases, leading to the formation of the corresponding sulfonic acid or calcium salt.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in substitution reactions, the product would be a new sulfonate derivative, while in acid-base reactions, the products would be the corresponding sulfonic acid or calcium salt.

Scientific Research Applications

Calcium octadecylbenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.

    Biology: The compound is employed in the formulation of biological buffers and as a dispersing agent in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: this compound is widely used in the production of lubricants, detergents, and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of calcium octadecylbenzenesulphonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by forming micelles. These micelles encapsulate hydrophobic molecules, allowing them to be dispersed in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds.

Comparison with Similar Compounds

Structural and Molecular Differences

The primary distinction among alkylbenzenesulphonates lies in alkyl chain length and cation type. Key examples include:

Calcium Dodecylbenzenesulphonate (C12)
  • Molecular Formula : $ \text{C}{36}\text{H}{58}\text{CaO}6\text{S}2 $ (2:1 calcium-sulfonate ratio)
  • Molecular Weight : 691.05 g/mol
  • Structure : A 12-carbon alkyl chain (dodecyl) attached to benzene sulfonate.
  • Properties : Forms a brown, viscous aqueous solution (60–70% active matter) with moderate hydrophobicity .
Sodium Dodecylbenzenesulphonate (NaDDBS)
  • Molecular Formula : $ \text{C}{18}\text{H}{29}\text{NaO}_3\text{S} $
  • Molecular Weight : 348.5 g/mol
  • Properties : Highly water-soluble due to the sodium cation; widely used in detergents .
Branched vs. Linear Isomers
  • Branched isomers (e.g., CAS 70528-83-5) exhibit lower biodegradability but enhanced stability in high-temperature applications. Linear isomers are preferred in environmentally sensitive formulations .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Thermal Stability Key Applications
Calcium octadecylbenzenesulphonate ~850–923* Low in water, high in oils Moderate Pesticide emulsifiers, lubricants
Calcium dodecylbenzenesulphonate 691.05 Soluble in water (as 60–70% solution) Moderate Pesticides, wetting agents
Sodium dodecylbenzenesulphonate 348.5 Highly water-soluble Low Detergents, industrial cleaners

Biological Activity

Calcium octadecylbenzenesulphonate (COBS) is a surfactant with potential applications in various fields, including pharmaceuticals, agriculture, and industrial processes. This article explores its biological activity, summarizing research findings, case studies, and data tables that illustrate its effects on biological systems.

This compound is classified as an alkylbenzenesulfonate. Its chemical structure consists of a long hydrophobic hydrocarbon chain (octadecyl) attached to a benzenesulfonate group. This amphiphilic nature allows it to interact with both polar and non-polar substances, making it effective in various applications.

The biological activity of COBS is primarily attributed to its surfactant properties, which influence cell membrane integrity and function. Surfactants can alter the permeability of biological membranes, facilitating the uptake of therapeutic agents or enhancing antimicrobial activity.

  • Cell Membrane Interaction : COBS can disrupt lipid bilayers, leading to increased membrane fluidity and permeability. This property has implications for drug delivery systems where enhanced absorption is desired.
  • Antimicrobial Activity : Studies indicate that COBS exhibits antimicrobial properties against a range of microorganisms. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

Antimicrobial Activity

A significant body of research focuses on the antimicrobial efficacy of COBS. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism
Escherichia coli100 µg/mLMembrane disruption
Staphylococcus aureus50 µg/mLMembrane lysis
Candida albicans75 µg/mLCell wall disruption

These findings suggest that COBS could be utilized in formulations aimed at controlling microbial growth in various settings.

Cytotoxicity Studies

While COBS shows promise as an antimicrobial agent, cytotoxicity studies are crucial for evaluating its safety profile. Research indicates that at low concentrations, COBS does not exhibit significant cytotoxic effects on mammalian cells.

  • Cell Lines Tested : Human epithelial cells (HEK293), fibroblasts (NIH3T3)
  • Results : IC50 values were found to be above 200 µg/mL, indicating a favorable safety margin for potential therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the practical applications of COBS in real-world scenarios:

  • Agricultural Applications : A study demonstrated that COBS could enhance the efficacy of pesticide formulations by improving the penetration of active ingredients through plant cuticles.
  • Pharmaceutical Formulations : Research highlighted the use of COBS as a stabilizing agent in emulsions for topical drug delivery systems, improving bioavailability and therapeutic efficacy.

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